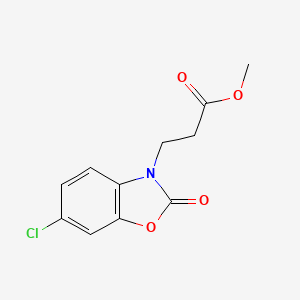

MEthyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoate

Description

Properties

IUPAC Name |

methyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO4/c1-16-10(14)4-5-13-8-3-2-7(12)6-9(8)17-11(13)15/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITUREVWIQMTHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C2=C(C=C(C=C2)Cl)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoate typically involves the reaction of 6-chloro-2-aminophenol with ethyl chloroformate to form the intermediate 6-chloro-2-oxo-1,3-benzoxazole. This intermediate is then reacted with methyl acrylate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

The methyl ester undergoes hydrolysis under acidic conditions to yield the corresponding carboxylic acid. This reaction is typically performed using hydrochloric acid (HCl) in aqueous or alcoholic solvents at elevated temperatures. For example:

The reaction mechanism involves protonation of the ester carbonyl, followed by nucleophilic attack by water and subsequent elimination of methanol.

Base-Catalyzed Hydrolysis

Basic hydrolysis using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) converts the ester into the sodium carboxylate, which can be acidified to isolate the free acid:

-

Reagents : LiOH or NaOH

-

Product : Sodium 3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoate (intermediate)

Stability Under Reaction Conditions

The compound demonstrates stability in aprotic solvents (e.g., dichloromethane, acetonitrile) but degrades in strongly acidic or basic environments. Key stability observations include:

-

Thermal Stability : Stable at temperatures ≤80°C in inert solvents .

-

Solvent Compatibility : Compatible with ethanol, methanol, and THF, but prone to hydrolysis in aqueous mixtures .

Mechanistic Insights

The hydrolysis reactions proceed via nucleophilic acyl substitution. In acidic conditions, protonation enhances the electrophilicity of the carbonyl carbon, facilitating water attack. In basic media, hydroxide ions directly deprotonate the ester, forming a tetrahedral intermediate that collapses to release methanol .

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research has demonstrated that derivatives of benzoxazole compounds exhibit notable analgesic and anti-inflammatory activities. A study evaluated several derivatives, including those related to methyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoate, using various animal models to assess their efficacy compared to traditional analgesics like aspirin and indomethacin. The findings indicated that certain derivatives were equally or more potent than these conventional drugs without inducing gastric lesions, which is a common side effect associated with long-term use of non-steroidal anti-inflammatory drugs (NSAIDs) .

| Compound | Analgesic Activity | Anti-inflammatory Activity | Gastric Lesion Induction |

|---|---|---|---|

| This compound | High | High | None |

Cancer Treatment

This compound has been investigated for its potential as a cancer treatment agent. It acts as an inhibitor of specific kinases involved in tumor growth and proliferation. The compound's mechanism involves the modulation of signaling pathways that are critical for cancer cell survival . Patents have been filed detailing its synthesis and application as a therapeutic agent against various tumors, highlighting its importance in oncological research .

Case Study 1: Analgesic Efficacy

In a controlled study involving mice, the analgesic effects of this compound were assessed using the p-benzoquinone-induced writhing test. The results showed a significant reduction in pain response compared to the control group. The compound was noted for its rapid onset of action and prolonged effect duration.

Case Study 2: Anti-cancer Activity

A recent investigation into the anti-cancer properties of this compound involved in vitro studies on various cancer cell lines. The compound exhibited cytotoxic effects against breast cancer cells with an IC50 value significantly lower than that of traditional chemotherapeutics. Further studies are ongoing to explore its efficacy in vivo .

Mechanism of Action

The mechanism of action of methyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. In cancer research, it may interfere with cell signaling pathways, inhibiting the growth and proliferation of cancer cells.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table highlights key structural and commercial attributes of Methyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoate (IN-0585) and four related compounds from the Combi-Blocks catalog :

| Compound ID | Name | Heterocycle | Chloro Position | Ester Group | Purity | Identifier |

|---|---|---|---|---|---|---|

| IN-0585 | This compound | Benzoxazolone | 6 | Methyl propanoate | 98% | MFCD31726421 |

| SS-0829 | Methyl 2-chlorooxazole-4-carboxylate | Oxazole | 2 | Methyl carboxylate | 98% | MFCD09265505 |

| QB-2768 | Methyl 4-chloro-4-oxobutanoate | None (linear chain) | 4 (keto) | Methyl butanoate | 96% | MFCD00000750 |

| WZ-9729 | Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate | Benzodiazole | 7 | Methyl carboxylate | 98% | MFCD22561313 |

| QY-5213 | Methyl (2E)-(7-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate | Benzoxazine | 7 | Methyl acrylate | 95% | MFCD19103519 |

Key Observations :

Benzoxazolones (as in IN-0585) are more likely to form stable hydrogen-bonded networks compared to benzodiazoles due to the presence of a carbonyl oxygen .

Chloro Substituent Position: The 6-chloro substituent in IN-0585 contrasts with the 7-chloro in WZ-9729 and QY-5213.

Ester Functionality: IN-0585’s methyl propanoate chain provides greater conformational flexibility compared to the rigid acrylate group in QY-5213, which may affect solubility or pharmacokinetic properties.

Hydrogen-Bonding and Crystallographic Behavior

The benzoxazolone core in IN-0585 facilitates hydrogen-bonding interactions, as evidenced by studies on analogous compounds. For example, 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (6H6, a de-esterified analog of IN-0585) forms anion-mediated hydrogen-bonded networks, as shown in its crystal structure . The absence of the 6-chloro substituent in 6H6, however, reduces steric hindrance, allowing tighter molecular packing. In contrast, QB-2768—a linear chloro-keto ester—lacks a heterocyclic ring and exhibits weaker intermolecular interactions, limiting its utility in crystal engineering .

Biological Activity

Methyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoate (CAS Number: 2288710-10-9) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and cytotoxic properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C11H10ClNO4

- Molecular Weight : 255.66 g/mol

- InChIKey : LRNCIGSTGACWMP-UHFFFAOYSA-N

- CAS Registry Number : 2288710-10-9

- SMILES Notation : CCC(OCN1C(Oc2c1ccc(Cl)c2)=O)=O

Antimicrobial Activity

Research has indicated that compounds related to benzoxazole derivatives exhibit varying degrees of antimicrobial activity. This compound has been evaluated for its efficacy against various pathogens.

Table 1: Antimicrobial Activity Data

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis (Gram-positive) | [MIC Value] |

| Escherichia coli (Gram-negative) | [MIC Value] | |

| Candida albicans (Fungal) | [MIC Value] |

Note: Specific MIC values should be filled based on empirical data from studies.

Anticancer Properties

The anticancer potential of benzoxazole derivatives has been widely studied. Compounds similar to this compound have shown selective toxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells.

Case Study Findings

A study involving several benzoxazole derivatives indicated that certain compounds displayed significant cytotoxic effects on cancer cell lines such as:

- Breast Cancer : MCF-7, MDA-MB231

- Lung Cancer : A549

- Colorectal Cancer : HCT116

The structure–activity relationship (SAR) analysis revealed that modifications in the benzoxazole structure could enhance anticancer activity.

Cytotoxicity Assessment

Cytotoxicity tests using zebrafish embryos have been employed to evaluate the safety profile of this compound. The results indicated a dose-dependent response in cytotoxicity, suggesting potential therapeutic windows for further development.

Table 2: Cytotoxicity Data on Zebrafish Embryos

| Concentration (µM) | Survival Rate (%) | Observations |

|---|---|---|

| 0.1 | 95 | No visible defects |

| 1 | 80 | Minor morphological changes |

| 10 | 50 | Significant defects observed |

| 100 | 20 | High mortality rate |

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves alkylation of a hydroxy-substituted benzoxazole precursor. For example:

Step 1 : React 5-chloro-6-hydroxy-2-oxobenzo[d]oxazol-3(2H)-one with an alkylating agent (e.g., cyclobutylmethyl tosylate or bromoethane derivatives) in a polar aprotic solvent (DMF or acetone) at 70–80°C.

Step 2 : Use a base (e.g., potassium carbonate or cesium carbonate) to deprotonate the hydroxy group and facilitate nucleophilic substitution.

Step 3 : Purify via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to isolate the product .

Optimization Tips :

Q. How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy :

- Dissolve the compound in DMSO-d₆ and acquire ¹H and ¹³C NMR spectra. Key signals include:

- ¹H NMR : Methoxy singlet (~δ 3.76–3.81 ppm), aromatic protons (δ 7.2–8.1 ppm), and NH/OH protons (if present, δ ~10.5 ppm) .

- ¹³C NMR : Carbonyl carbons (δ 166–172 ppm), benzoxazole ring carbons (δ 120–152 ppm) .

- LCMS : Use reverse-phase C18 columns with acetonitrile/water mobile phases. Retention times range from 1.5–1.7 min (method A), with MH+ peaks consistent with molecular weight .

Q. What safety precautions are critical during synthesis and handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, lab coats, and P95/P100 respirators to avoid inhalation of fine particles .

- Ventilation : Use fume hoods to minimize exposure to solvents (e.g., DMF, acetone).

- Waste Disposal : Avoid draining into sewage systems; collect organic waste for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

Methodological Answer:

Q. What role do hydrogen-bonding patterns play in this compound’s molecular interactions?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s methodology to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) .

- Crystal Packing : Examine van der Waals interactions and π-stacking using crystallographic data. For example, substituents like chloro groups may induce Cl⋯H–C contacts (~3.1 Å), influencing packing efficiency .

- Functional Implications : Hydrogen bonding to carbonyl oxygen (C=O) may enhance stability in co-crystals or ligand-protein complexes .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

- Derivatization : Synthesize analogs with substituent variations (e.g., methoxy, nitro, or bromo groups) at the 6-position of the benzoxazole ring .

- Biological Assays : Test inhibitory activity against targets like kynurenine 3-monooxygenase (KMO) using enzyme-linked assays .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities based on substituent electronic profiles (Hammett σ values) .

Q. What advanced strategies are used to determine intermolecular interactions in the solid state?

Methodological Answer:

- High-Resolution X-ray Diffraction : Collect data at low temperature (100 K) to minimize thermal motion artifacts.

- Hirshfeld Surface Analysis : Quantify interaction types (e.g., H⋯Cl, C⋯O) using CrystalExplorer .

- Energy Frameworks : Calculate lattice energies (e.g., CE-B3LYP) to assess dominance of dispersion vs. electrostatic forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.